Cas no 1185307-02-1 (3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene)

3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene
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- Inchi: 1S/C10H10BrF3/c1-6(2)7-3-8(10(12,13)14)5-9(11)4-7/h3-6H,1-2H3
- InChI Key: BJRCFRRGVMAXOF-UHFFFAOYSA-N
- SMILES: C(C1C=C(Br)C=C(C([H])(C([H])([H])[H])C([H])([H])[H])C=1)(F)(F)F
3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890127-5mg |
3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene |
1185307-02-1 | 95% | 5mg |
¥1,860.00 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T890127-25mg |
3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene |
1185307-02-1 | 95% | 25mg |
¥6,180.00 | 2022-08-31 |
3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene Related Literature
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene
Introduction to 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene (CAS No: 1185307-02-1)
3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene, a compound with the chemical identifier CAS No: 1185307-02-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of brominated aromatic hydrocarbons, characterized by the presence of a trifluoromethyl group and an iso-propyl-d7 substituent. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various biologically active compounds.
The trifluoromethyl group is a key structural moiety in many pharmaceuticals due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. In particular, trifluoromethyl compounds often exhibit increased lipophilicity and resistance to enzymatic degradation, which are critical factors in drug design. The incorporation of this group into the benzene ring of 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene contributes to its potential utility in developing novel therapeutic agents.
The iso-propyl-d7 substituent adds an additional layer of complexity to the molecule, providing a deuterated analog that can be useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. Deuterated compounds are widely employed in analytical chemistry to improve the resolution and sensitivity of spectroscopic techniques. This feature makes 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene a valuable tool for researchers seeking precise structural elucidation and dynamic studies of related compounds.
In recent years, there has been a growing interest in the development of new methodologies for the synthesis of brominated aromatic compounds. The bromine atom in 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures and have been extensively used in the preparation of pharmaceuticals and fine chemicals.
The pharmaceutical industry has been particularly keen on exploring new scaffolds derived from brominated benzenes due to their broad spectrum of biological activities. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways. The trifluoromethyl group's electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing its interactions with biological targets. This tunability makes 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene a compelling candidate for further investigation.
Agrochemical applications also benefit from the unique properties of brominated aromatic compounds. The structural motifs present in 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene can be incorporated into herbicides, fungicides, and insecticides, where similar electronic and steric effects contribute to their efficacy. Recent studies have highlighted the importance of fluorinated aromatic systems in enhancing the performance of agrochemicals, particularly in terms of environmental persistence and target specificity.
The synthesis of 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions followed by functional group interconversions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the trifluoromethyl and iso-propyl-d7 groups with high precision. These synthetic strategies are essential for producing compounds that meet the stringent requirements of modern drug discovery programs.
In conclusion, 3-Trifluoromethyl-5-(iso-propyl-d7)-bromobenzene represents a fascinating compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the presence of a trifluoromethyl group and an iso-propyl-d7 substituent, make it a versatile building block for synthesizing biologically active molecules. The ongoing exploration of its synthetic pathways and biological activities underscores its importance as a research tool in contemporary chemical biology.
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